molecular formula C10H8ClIN2O2 B1460838 Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate CAS No. 1135283-37-2

Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate

Cat. No.: B1460838
CAS No.: 1135283-37-2
M. Wt: 350.54 g/mol
InChI Key: VDXULIXTCZBOQQ-UHFFFAOYSA-N
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Description

Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate is a chemical compound with the molecular formula C10H8ClIN2O2 and a molecular weight of 350.54 g/mol This compound is characterized by the presence of a chloro and iodo substituent on the imidazo[1,2-a]pyridine ring, which is further attached to a methyl acetate group

Preparation Methods

The synthesis of Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate involves several steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving the modification of biological molecules.

Mechanism of Action

The mechanism of action of Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate involves its interaction with specific molecular targets. The chloro and iodo substituents may play a role in binding to target molecules, while the imidazo[1,2-a]pyridine core can interact with various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate can be compared with other similar compounds, such as:

    Methyl 2-(6-chloro-8-bromoimidazo[1,2-a]pyridin-2-yl)acetate: Similar structure but with a bromo substituent instead of an iodo group.

    Methyl 2-(6-chloro-8-fluoroimidazo[1,2-a]pyridin-2-yl)acetate: Contains a fluoro substituent instead of an iodo group.

    Methyl 2-(6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl)acetate: Features a methyl group instead of an iodo group.

Properties

IUPAC Name

methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClIN2O2/c1-16-9(15)3-7-5-14-4-6(11)2-8(12)10(14)13-7/h2,4-5H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXULIXTCZBOQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN2C=C(C=C(C2=N1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate
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Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate
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Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate
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Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate
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Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate
Reactant of Route 6
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Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate

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